molecular formula C11H6F6N2 B000083 3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile CAS No. 3289-22-3

3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile

Cat. No. B000083
CAS RN: 3289-22-3
M. Wt: 280.17 g/mol
InChI Key: SVUFHPXBRBWPIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile involves the Diels-Alder cycloaddition reaction of 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene with 6,6-dimethylfulvene. This reaction yields the cycloadduct in good yield. The cycloadduct is unstable and exists in equilibrium with the starting materials in less polar solvents. In more polar environments, it can revert to starting materials or convert to a formal [2+2] adduct. Acid presence leads to another isomeric form through a series of complex reactions, demonstrating the compound's reactive versatility and the influence of environmental conditions on its stability and transformation (Howard et al., 2003).

Molecular Structure Analysis

The molecular structure of 3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile and its reaction intermediates have been elucidated through quantum mechanical calculations and X-ray crystallography. These studies reveal the compound's structural dynamics and the effect of substitutions on its stability and reactivity. Single crystals observed by X-ray crystallography show a capability for crystal-to-crystal rearrangement, highlighting the structural flexibility and complexity of this compound and its derivatives (Howard et al., 2003).

Chemical Reactions and Properties

3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile participates in various chemical reactions, including cycloaddition, rearrangement, and polymerization processes. These reactions demonstrate the compound's reactivity and potential for generating a wide range of derivatives. The reactions are highly sensitive to solvent polarity and the presence of catalysts, indicating the compound's adaptability in synthetic chemistry for producing diverse molecular architectures (Howard et al., 2003).

Physical Properties Analysis

The physical properties of 3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile, such as solubility, melting point, and crystalline behavior, are crucial for its application in chemical synthesis. Its stability in various solvents and under different temperature conditions affects its usability in synthetic routes. The compound's propensity for crystal-to-crystal rearrangement underlines the importance of carefully controlled conditions for its storage and use in reactions (Howard et al., 2003).

Chemical Properties Analysis

The chemical properties of 3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile, such as its reactivity with various nucleophiles and electrophiles, are fundamental for exploring its utility in organic synthesis. Its participation in cycloaddition reactions and the ability to form stable derivatives with different substituents highlight its versatility as a building block for complex molecular synthesis. The compound's reactions can lead to a wide array of structural motifs, which are valuable for the development of new materials and pharmaceuticals (Howard et al., 2003).

Scientific Research Applications

Chemical Reactions and Stability

The compound 3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile demonstrates interesting chemical behaviors in various reactions. For instance, when reacted with 6,6-dimethylfulvene, it forms a Diels-Alder cycloadduct which is unstable and exists in equilibrium with the starting materials in less polar solvents. This cycloadduct either reverts to starting materials or converts to other products depending on the solvent polarity and the presence of acid. These reactions, including crystal-to-crystal rearrangement, reveal important aspects of the compound's reactivity and stability under different conditions (Howard et al., 2003).

Polymerization Processes

The compound is also utilized in various polymerization processes. For example, its derivatives have been used in the ring-opening metathesis polymerization (ROMP) of 2-norbornene and its exo,exo-5,6-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hept-2-ene derivatives, demonstrating its utility in the synthesis of polyolefins with specific properties and functions (Mühlebach et al., 1994).

Optical Properties

Studies on the optical properties of polymers derived from this compound have shown that they possess extremely low optical density at specific wavelengths, making them of interest for applications in fields like photopolymer science (Chang et al., 2010).

Catalytic Applications

In the field of catalysis, derivatives of this compound have been used as catalysts in polymerization reactions. For instance, Co(II)-catalyzed polymerization of norbornene derivatives in the presence of ethene has been investigated using derivatives of this compound, highlighting its potential as a catalyst in the production of polyolefins with specific molecular weights and properties (Alt & Heitz, 1998).

Liquid Crystal Research

Furthermore, the compound has been investigated in the context of liquid crystal research. Studies have focused on inducing smectic layering in nematic liquid crystals using compounds with fluorocarbon segments, including derivatives of 3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile, to understand their self-organizing properties and potential applications in liquid crystal technology (Small & Pugh, 2002).

Safety And Hazards

This compound is classified as having acute toxicity - Category 2, Oral . It is fatal if swallowed . Precautionary measures include washing thoroughly after handling, not eating, drinking or smoking when using this product, and getting emergency medical help immediately if swallowed .

properties

CAS RN

3289-22-3

Product Name

3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile

Molecular Formula

C11H6F6N2

Molecular Weight

280.17 g/mol

IUPAC Name

3,3-bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile

InChI

InChI=1S/C11H6F6N2/c12-10(13,14)9(11(15,16)17)7-2-1-6(3-7)8(9,4-18)5-19/h1-2,6-7H,3H2

InChI Key

SVUFHPXBRBWPIA-UHFFFAOYSA-N

SMILES

C1C2C=CC1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F

Canonical SMILES

C1C2C=CC1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F

Purity

95 % (NMR)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile
Reactant of Route 2
3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile
Reactant of Route 3
3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile
Reactant of Route 4
3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile
Reactant of Route 5
3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile
Reactant of Route 6
3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile

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